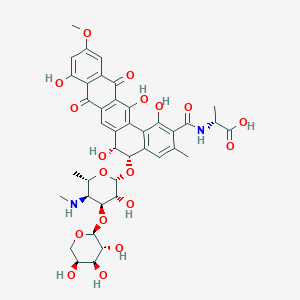

Pradimicin A

Description

Properties

CAS No. |

117704-65-1 |

|---|---|

Molecular Formula |

C40H44N2O18 |

Molecular Weight |

840.8 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H44N2O18/c1-11-6-18-24(31(49)21(11)37(53)42-12(2)38(54)55)23-16(9-17-25(32(23)50)28(46)15-7-14(56-5)8-19(43)22(15)27(17)45)29(47)35(18)59-40-34(52)36(26(41-4)13(3)58-40)60-39-33(51)30(48)20(44)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-41,43-44,47-52H,10H2,1-5H3,(H,42,53)(H,54,55)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |

InChI Key |

WPICPWIIIBCXCV-NJGWPHBESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)NC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Synonyms |

BMY 28567 BMY-28567 pradimicin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Pradimicin A from Actinomadura hibisca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin A is a novel polyketide antibiotic produced by the actinomycete Actinomadura hibisca. It belongs to the pradimicin-benanomicin class of antibiotics and exhibits a broad spectrum of potent antifungal and antiviral activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of the compound's mechanism of action and the overall experimental workflow. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

The emergence of drug-resistant fungal and viral pathogens presents a significant challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This compound, first isolated from the culture broth of Actinomadura hibisca strain P157-2 (ATCC 53557), represents a promising candidate in this endeavor.[1][2] Structurally, this compound features a benzo[a]naphthacenequinone aglycone linked to a D-alanine residue and a disaccharide moiety.[3] Its primary mechanism of antifungal action involves a calcium-dependent binding to D-mannose residues on the surface of fungal cell walls, leading to membrane disruption and cell death.[3] This unique mode of action makes it effective against a range of clinically important fungi, including Candida, Aspergillus, and Cryptococcus species.[3] Furthermore, this compound has demonstrated significant antiviral activity, particularly against enveloped viruses like HIV and influenza virus, by targeting the glycosylated proteins on the viral envelope.[1]

Data Presentation

Antifungal Activity of this compound and its Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its derivative BMS-181184 against a variety of fungal pathogens.

| Fungal Species | This compound MIC (µg/mL) | BMS-181184 MIC (µg/mL) |

| Candida albicans | 12.5 | 2 - 8 |

| Candida glabrata | 25 | 2 - 8 |

| Candida krusei | 50 | 2 - 8 |

| Candida tropicalis | 12.5 | 2 - 8 |

| Candida parapsilosis | 6.25 | 2 - 8 |

| Cryptococcus neoformans | 6.25 | 2 - 8 |

| Aspergillus fumigatus | 25 | ≤ 8 |

| Aspergillus flavus | - | ≥ 16 |

| Aspergillus niger | - | ≥ 16 |

| Trichophyton mentagrophytes | 6.25 | ≤ 8 |

| Fusarium spp. | >100 | - |

Data compiled from multiple sources.[1][3][4]

Antiviral Activity of this compound

The following table presents the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) of this compound against various viruses.

| Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) |

| Influenza A Virus | - | 6.8 | >100 |

| HIV-1 (IIIB) | C8166 | 2.18 | >50 |

| HIV-1 (RF) | MT-4 | 1.6 | >100 |

| HIV-2 (ROD) | MT-4 | 5.0 | >100 |

Data compiled from multiple sources.[1][5]

Experimental Protocols

Fermentation of Actinomadura hibisca P157-2

This protocol is a composite based on several published methods for the production of this compound.

3.1.1. Media Composition

-

Seed Medium (per liter):

-

Soluble Starch: 10 g

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.2 before sterilization.

-

-

Production Medium (per liter):

-

Glycerol: 30 g

-

Soybean Meal: 30 g

-

Yeast Extract: 1 g

-

CaCO₃: 3 g

-

Adjust pH to 7.0 before sterilization.

-

3.1.2. Fermentation Procedure

-

Inoculum Preparation: Inoculate a loopful of Actinomadura hibisca P157-2 spores from a slant culture into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Culture: Transfer the seed culture (5% v/v) into a 2 L flask containing 500 mL of production medium.

-

Incubation: Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 200 rpm.

-

Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

This protocol is a generalized procedure based on common techniques for isolating polyketide antibiotics.

3.2.1. Extraction

-

Harvesting: After fermentation, centrifuge the culture broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction: Adjust the pH of the supernatant to 4.0 with HCl and extract three times with an equal volume of n-butanol.

-

Concentration: Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

3.2.2. Purification

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a silica gel column. Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1 to 10:1 v/v). Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Solid-Phase Extraction (SPE): Pool the fractions containing this compound and further purify using a C18 SPE cartridge. Wash the cartridge with water and then elute this compound with methanol.

-

Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 20 x 250 mm, 10 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 20% to 60% B over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 280 nm.

-

-

Lyophilization: Collect the fractions containing pure this compound, combine them, and lyophilize to obtain a red powder.

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound against fungal cells.

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound stands out as a promising antimicrobial agent with a unique mechanism of action that circumvents common resistance pathways. Its broad-spectrum antifungal and potent antiviral activities make it a valuable lead compound for the development of new therapeutics. This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Actinomadura hibisca, including detailed methodologies and biological activity data. The information presented herein is intended to facilitate further research and development of this important natural product.

References

- 1. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]

- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Pradimicin A structure and chemical properties

An In-Depth Technical Guide to Pradimicin A: Structure, Properties, and Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, a potent antifungal and antiviral agent. The information is compiled for professionals engaged in natural product research, medicinal chemistry, and infectious disease drug development.

Core Structure and Chemical Identity

This compound is a member of the pradimicin class of antibiotics, which are complex polyketide natural products.[1] It is produced by the actinomycete Actinomadura hibisca (strain P157-2).[1][2] The molecule's structure is characterized by a dihydrobenzo[a]naphthacenequinone aglycone. This core is substituted with a D-alanine moiety and a disaccharide chain, which consists of D-xylose and 4,6-dideoxy-4-(methylamino)-D-galactose.[3] This unique structural arrangement is fundamental to its mechanism of action.

The formal chemical name for this compound is (2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid.[1]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄₀H₄₄N₂O₁₈ | [1] |

| Molecular Weight | 840.8 g/mol | [1] |

| Appearance | Orange to Red Amorphous Powder | [2] |

| Melting Point | 193-195 °C (with decomposition) | N/A |

| Solubility | Soluble in DMSO; prone to aggregation in aqueous media. | [4][5] |

| CAS Number | 117704-65-1 |[1] |

Biological Activity and Efficacy

This compound exhibits a broad spectrum of activity against fungal pathogens and certain enveloped viruses. Its efficacy is particularly noted against clinically relevant yeasts and molds.[7] It also shows potent activity against Human Immunodeficiency Virus (HIV) by targeting the viral envelope glycoproteins.[5]

Table 2: Summary of Biological Activity Data for this compound

| Activity Type | Organism / Target | Metric | Value | Source(s) |

|---|---|---|---|---|

| Antifungal | Candida rugosa | MIC | 4 µg/mL | [4] |

| Antifungal | Candida albicans | In vivo | Effective in systemic mouse infections | [7] |

| Antifungal | Cryptococcus neoformans | In vivo | Effective in systemic mouse infections | [7] |

| Antifungal | Aspergillus fumigatus | In vivo | Effective in systemic mouse infections | [7] |

| Antiviral | Influenza Virus | IC₅₀ | 6.8 µg/mL | [7] |

| Toxicity | Mice | LD₅₀ | 120 mg/kg (intravenous) | [7] |

| Toxicity | Mice | LD₅₀ | >400 mg/kg (intramuscular) |[7] |

Mechanism of Action

The primary mechanism of action for this compound is unique among small molecule antifungals. It functions as a non-peptidic, lectin-like agent that specifically recognizes and binds to D-mannose residues on the surface of fungal or viral cells.[5] This interaction is critically dependent on the presence of calcium ions (Ca²⁺).

The process involves two main phases:

-

Ca²⁺-Independent Sugar Binding : this compound first recognizes and binds to a terminal D-mannopyranoside on a glycoprotein of the target cell wall.[6]

-

Ca²⁺-Mediated Complex Formation : The resulting this compound-mannoside conjugate then complexes with a calcium ion, leading to the formation of a stable ternary complex.[6]

This ternary complex formation leads to oligomerization of this compound molecules on the cell surface.[5] This aggregation is believed to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.[6]

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization and carbohydrate specificity of pradimicin S - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]

Pradimicin A: A Technical Guide on its Antiviral Activity Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin A (PRM-A) is a nonpeptidic benzonaphtacenequinone antibiotic originally identified for its potent antifungal properties.[1] Subsequent research has unveiled its significant antiviral activity against a broad range of enveloped viruses, positioning it as a promising lead compound in the development of novel antiviral therapeutics.[2][3] This technical guide provides a comprehensive overview of the antiviral activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its effects.

Mechanism of Action: A Lectin-Like Viral Entry Inhibitor

This compound functions as a carbohydrate-binding agent (CBA), exhibiting a lectin-like activity that targets the highly glycosylated envelopes of many viruses.[1][4] Its primary mechanism of antiviral action is the inhibition of viral entry into host cells.[1][3] This process is mediated by a specific, calcium-dependent interaction with mannose residues present on the viral envelope glycoproteins.[5][6]

The key steps in the proposed mechanism are:

-

Complex Formation: this compound forms a ternary complex with calcium ions (Ca²⁺) and terminal D-mannopyranoside residues on the viral surface glycoproteins, such as gp120 in the case of HIV.[1][5]

-

Binding to Viral Glycoproteins: This complex then binds to the high-mannose oligosaccharides that are abundant on the surface of viral envelope proteins.[4]

-

Inhibition of Entry: By binding to these glycans, this compound sterically hinders the conformational changes and interactions between the viral glycoproteins and host cell receptors (e.g., CD4, CXCR4, or CCR5 for HIV) that are necessary for membrane fusion and viral entry.[1]

This unique mechanism, which targets a feature common to many enveloped viruses—their glycan shield—underpins this compound's broad-spectrum potential.[3]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against several enveloped viruses, most notably Human Immunodeficiency Virus (HIV). The key parameters measured are the 50% effective concentration (EC₅₀), the 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀).[7][8] The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.[7]

Table 1: Anti-HIV Activity of this compound

| Virus Strain/Assay | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) | IC₅₀ (µg/mL) | IC₅₀ (µM) | CC₅₀ (µg/mL) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| HIV-1 (IIIB) | CEM | 2.8 ± 1.0 | 3.3 | - | - | >50 | >60 | >18 | [1] |

| HIV-1 (IIIB) | C8166 | 4.0 ± 0.0 | 4.8 | - | - | >50 | >60 | >12.5 | [1] |

| HIV-1 (IIIB) | CCRF-CEM | - | - | - | 3.4 | - | - | - | [2] |

| Syncytium Formation (HUT-78/HIV-1 + SupT1) | HUT-78/SupT1 | - | - | 3.4 ± 1.3 | 4.1 | - | - | - | [1] |

Note: The molecular weight of this compound is 838 g/mol .[1] Due to limited solubility, concentrations higher than 50 µg/mL could not be reliably tested.[1]

Table 2: Activity of this compound Against Other Enveloped Viruses

| Virus | Assay | IC₅₀ (µg/mL) | Reference(s) |

| Influenza Virus | Viral Plaque Assay | 6.8 | [9] |

| SARS-CoV-2 | Not specified | Not specified | [3] |

Further research is required to establish detailed quantitative data for this compound's activity against a wider range of enveloped viruses.

Experimental Protocols

The evaluation of this compound's antiviral activity involves various in vitro assays. Below are generalized methodologies for key experiments cited in the literature.

Inhibition of Virus-Induced Cytopathic Effect

This assay measures the ability of a compound to protect host cells from the destructive effects of viral replication.

-

Cell Lines: Human T-lymphocyte cell lines such as CEM or C8166 are commonly used for HIV-1.[1]

-

Methodology:

-

Cells (e.g., 4.5 x 10⁵ cells/mL) are suspended in fresh culture media.[1]

-

The cell suspension is infected with the virus (e.g., HIV-1 at 100 times the 50% cell culture infective dose).[1]

-

The infected cells are exposed to various dilutions of this compound.

-

Cultures are incubated at 37°C for 4-5 days.[1]

-

The formation of giant cells (syncytia), a hallmark of HIV infection in these cell lines, is observed and quantified microscopically.[1]

-

The EC₅₀ is determined as the concentration of this compound that reduces the virus-induced cytopathic effect by 50%.[1]

-

Inhibition of Syncytium Formation (Co-cultivation Assay)

This assay specifically assesses the inhibition of cell-to-cell virus transmission.

-

Cell Lines: Persistently HIV-1-infected cells (e.g., HUT-78/HIV-1) are co-cultured with uninfected target cells (e.g., SupT1).[1]

-

Methodology:

-

A defined number of infected cells (e.g., 5 x 10⁴) are mixed with an equal number of uninfected cells.[1]

-

The co-culture is treated with different concentrations of this compound.

-

After 16-20 hours of incubation, the number of syncytia formed is determined microscopically.[1]

-

The IC₅₀ is calculated as the concentration of the compound required to inhibit syncytium formation by 50%.[1]

-

Cytotoxicity Assay

It is crucial to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

-

Cell Lines: The same cell lines used in the antiviral assays (e.g., CEM, C8166).[1]

-

Methodology:

-

Uninfected cells are cultured in the presence of increasing concentrations of this compound.

-

Cell viability is assessed after a period of incubation (e.g., 4-5 days) using methods such as trypan blue exclusion or MTT assay.

-

The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.[7]

-

Conclusion

This compound represents a unique class of nonpeptidic, carbohydrate-binding antiviral agents. Its mechanism of action, which involves targeting the glycan shield of enveloped viruses to block cellular entry, offers a high genetic barrier to the development of resistance.[1] The available quantitative data, particularly for HIV, demonstrates potent and selective antiviral activity in vitro. While further research is needed to fully elucidate its efficacy against a broader spectrum of enveloped viruses and to establish its in vivo activity, this compound holds considerable promise as a lead compound for the development of novel, broad-spectrum antiviral drugs. Its distinct mechanism provides a valuable alternative to current antiviral strategies that primarily target viral enzymes.

References

- 1. This compound, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The molecular basis of how this compound binds to viral N-glycan, a potential SARS-CoV-2 entry inhibitor – THE UNIVERSITY OF OSAKA School of Science [sci.osaka-u.ac.jp]

- 4. Characterization and carbohydrate specificity of pradimicin S - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibition of human immunodeficiency virus: attenuation by mannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Pradimicin A: An In-Depth Technical Guide on Initial In Vivo Studies and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin A is a novel benzonaphthacenequinone antibiotic, first isolated from Actinomadura hibisca. It has garnered significant interest within the scientific community due to its broad-spectrum antifungal activity and unique mechanism of action. Subsequent research has also unveiled its potential as an antiviral agent, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the initial in vivo studies that have laid the groundwork for understanding the therapeutic potential of this compound and its derivatives. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its efficacy, safety profile, and the experimental methodologies used in its evaluation.

Core Therapeutic Activities

This compound has demonstrated significant in vivo efficacy against a range of fungal and viral pathogens. Early studies have established its potential in treating systemic and localized infections, including those caused by opportunistic pathogens that are often challenging to manage clinically.

Antifungal Potential

Initial in vivo investigations have confirmed this compound's potent antifungal effects against a variety of clinically relevant fungi. The compound has shown therapeutic activity against systemic infections caused by Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus in murine models.[1][2] Notably, its efficacy extends to both normal and immunocompromised animal models, highlighting its potential for use in vulnerable patient populations.[1][2] Furthermore, this compound has demonstrated effectiveness against strains of Candida albicans that are resistant to 5-fluorocytosine and azole-based antifungal drugs.[1][2]

Beyond systemic infections, this compound has also shown promise in treating localized fungal infections. Studies in mice have indicated its therapeutic efficacy in models of lung candidiasis and aspergillosis, vaginal candidiasis, and dermal infections caused by Trichophyton mentagrophytes following intravenous or topical administration.[1][2]

Antiviral Potential

In addition to its antifungal properties, this compound has been identified as a carbohydrate-binding agent with selective inhibitory activity against human immunodeficiency virus (HIV).[3] It acts as a virus entry inhibitor by interacting with the viral envelope glycoprotein gp120.[3] This mechanism has been shown to be effective against various HIV-1 clades with different tropisms.[3] The unique mode of action of this compound presents a high genetic barrier to the development of viral resistance.[3]

Quantitative In Vivo Data

The following tables summarize the key quantitative data from initial in vivo studies of this compound and its derivatives.

Table 1: In Vivo Antifungal Efficacy of this compound and its Derivatives

| Compound | Animal Model | Fungal Pathogen | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| This compound | Mouse (normal & immunocompromised) | Candida albicans | Intravenous, Intramuscular | Survival | Highly effective in systemic infection | [1][2] |

| This compound | Mouse (normal & immunocompromised) | Cryptococcus neoformans | Not specified | Therapeutic Activity | Effective | [1][2] |

| This compound | Mouse (normal & immunocompromised) | Aspergillus fumigatus | Not specified | Therapeutic Activity | Effective | [1][2] |

| BMS-181184 | Mouse (normal) | Candida albicans | Intravenous (single dose) | 50% Protective Dose (PD50) | 8.8 mg/kg | [4] |

| BMS-181184 | Mouse (cyclophosphamide-treated) | Candida albicans | Intravenous (single dose) | 50% Protective Dose (PD50) | 31 mg/kg | [4] |

| BMS-181184 | Mouse (normal) | Aspergillus fumigatus | Intravenous (single dose) | 50% Protective Dose (PD50) | 31 mg/kg | [4] |

| BMS-181184 | Mouse (cyclophosphamide-treated) | Aspergillus fumigatus | Intravenous (single dose) | 50% Protective Dose (PD50) | >50 mg/kg | [4] |

| BMS-181184 | Mouse (cyclophosphamide-treated) | Aspergillus fumigatus | Intravenous (two consecutive days) | 50% Protective Dose (PD50) | 23 mg/kg | [4] |

| BMS-181184 | Rabbit (persistently neutropenic) | Aspergillus fumigatus | 50 and 150 mg/kg/day | Survival & Tissue Injury Reduction | At least as effective as Amphotericin B (1 mg/kg) | [4][5] |

| BMY-28864 | Mouse (normal) | Candida albicans | Intravenous | 50% Protective Dose (PD50) | 17 mg/kg | [6] |

| BMY-28864 | Mouse (cyclophosphamide-treated) | Candida albicans | Intravenous | 50% Protective Dose (PD50) | 32 mg/kg | [6] |

| BMY-28864 | Mouse (normal) | Cryptococcus neoformans | Intravenous | 50% Protective Dose (PD50) | 18 mg/kg | [6] |

| BMY-28864 | Mouse (cyclophosphamide-treated) | Cryptococcus neoformans | Intravenous | 50% Protective Dose (PD50) | 35 mg/kg | [6] |

| BMY-28864 | Mouse (normal) | Aspergillus fumigatus | Intravenous | 50% Protective Dose (PD50) | 37 mg/kg | [6] |

| BMY-28864 | Mouse (cyclophosphamide-treated) | Aspergillus fumigatus | Intravenous | 50% Protective Dose (PD50) | 51 mg/kg | [6] |

| N,N-dimethylpradimicin FA-2 | Mouse | Not specified | Not specified | Efficacy | Effective in 3 experimental fungal infection models | [7] |

Table 2: Acute Toxicity of this compound

| Compound | Animal Model | Administration Route | LD50 | Reference |

| This compound | Mouse | Intravenous (single dose) | 120 mg/kg | [1][2] |

| This compound | Mouse | Intramuscular (single dose) | >400 mg/kg | [1][2] |

Table 3: In Vitro Antiviral Activity of this compound

| Compound | Virus | Cell Line | IC50 | Reference |

| This compound | Influenza virus | Not specified | 6.8 µg/ml | [1][2] |

Mechanism of Action

This compound exerts its antifungal effect through a unique, lectin-mimic binding mechanism.[8] It specifically recognizes and binds to D-mannose residues present in the mannoproteins of the fungal cell wall.[9][10] This binding is dependent on the presence of calcium ions, leading to the formation of a ternary complex consisting of this compound, the D-mannoside, and calcium.[8][9][10] The formation of this complex is believed to disrupt the integrity of the fungal cell membrane, causing leakage of essential intracellular components and ultimately leading to fungal cell death.[9][10]

Experimental Protocols

The following sections detail the generalized methodologies employed in the initial in vivo evaluation of this compound and its derivatives, based on published studies.

In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a common method for assessing the efficacy of antifungal agents against a systemic Candida albicans infection in mice.

-

Animal Model:

-

Male ICR mice are typically used.

-

For studies in immunocompromised hosts, mice are treated with cyclophosphamide to induce neutropenia.

-

-

Inoculum Preparation:

-

Candida albicans is cultured on a suitable agar medium.

-

A suspension of the yeast cells is prepared in sterile saline or phosphate-buffered saline (PBS).

-

The concentration of the inoculum is adjusted to deliver a lethal dose (e.g., 10 LD50) to the control group.

-

-

Infection:

-

Mice are infected via intravenous (IV) injection of the Candida albicans suspension into the tail vein.

-

-

Drug Administration:

-

This compound or its derivatives are administered intravenously or intramuscularly at various dose levels.

-

Treatment is typically initiated shortly after infection.

-

-

Endpoint Evaluation:

-

Survival: The primary endpoint is the survival of the animals over a defined period (e.g., 14-30 days). The 50% protective dose (PD50), the dose that protects 50% of the animals from death, is often calculated.

-

Fungal Burden: In some studies, a secondary endpoint is the quantification of the fungal load in target organs, such as the kidneys. This is determined by homogenizing the organs and plating serial dilutions on a suitable culture medium to count colony-forming units (CFUs).

-

In Vivo Antifungal Efficacy in a Rabbit Model of Pulmonary Aspergillosis

This model is used to evaluate the efficacy of antifungal agents against invasive pulmonary aspergillosis in a persistently neutropenic rabbit model.

-

Animal Model:

-

New Zealand White rabbits are used.

-

Persistent neutropenia is induced through treatment with cytotoxic agents like cytarabine.

-

-

Inoculum Preparation:

-

Aspergillus fumigatus conidia are harvested from a mature culture.

-

A suspension of a defined concentration is prepared in a suitable vehicle.

-

-

Infection:

-

Rabbits are infected via intratracheal instillation of the Aspergillus fumigatus conidial suspension.

-

-

Drug Administration:

-

The test compound (e.g., BMS-181184, a Pradimicin derivative) is administered intravenously.

-

Treatment is initiated at a specified time point post-infection and continued for a defined duration.

-

-

Endpoint Evaluation:

-

Survival: The survival of the rabbits is monitored throughout the study period.

-

Tissue Fungal Burden: The fungal load in the lungs and other organs is quantified at the end of the study.

-

Histopathology: Tissues are examined microscopically to assess the extent of fungal invasion and tissue damage.

-

Radiographic Imaging: Techniques like ultrafast computed tomography (UFCT) can be used to monitor the progression and resolution of pulmonary lesions.[5]

-

Conclusion

The initial in vivo studies of this compound and its derivatives have provided compelling evidence of their therapeutic potential as broad-spectrum antifungal agents. The unique calcium-dependent, mannan-binding mechanism of action offers a novel approach to combating fungal infections, including those caused by drug-resistant strains. Furthermore, the discovery of its antiviral properties, particularly against HIV, opens up additional avenues for therapeutic development. The quantitative data on efficacy and toxicity, combined with the established experimental models, provide a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to enhance their therapeutic index and clinical utility. The detailed methodologies and data presented in this guide are intended to support and inform these ongoing and future research endeavors in the quest for novel and effective anti-infective therapies.

References

- 1. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 4. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. niaid.nih.gov [niaid.nih.gov]

- 7. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

The Architecture of Antifungal Action: A Deep Dive into the Structure-Activity Relationship of Pradimicins

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the ongoing search for novel antifungal agents, the pradimicin family of antibiotics has garnered significant attention due to its unique mechanism of action and broad-spectrum activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the pradimicin family, offering insights for the rational design of next-generation antifungal therapeutics. We will explore the critical structural motifs, the impact of chemical modifications on biological activity, and the experimental methodologies used to elucidate these relationships.

The Core Scaffold and Mechanism of Action

Pradimicins are characterized by a dihydrobenzo[α]naphthacenequinone aglycone, substituted with a D-amino acid and a hexose sugar moiety.[1] Their novel mechanism of action involves a calcium-dependent binding to D-mannoside residues on the surface of fungal cell walls.[1][2] This interaction leads to the formation of a ternary complex, disrupting the integrity of the fungal cell membrane and ultimately causing cell death.[1][2]

The formation of this ternary complex is a critical event in the antifungal activity of pradimicins. The process begins with the formation of a dimeric pradimicin-calcium complex ([PRM₂/Ca²⁺]). This complex then binds with high affinity to two mannose molecules, forming a [PRM₂/Ca²⁺/Man₂] complex. Subsequently, this complex can accommodate two additional mannose molecules, albeit with lower affinity, to form the [PRM₂/Ca²⁺/Man₄] complex.[3] This multi-step binding process underscores the intricate molecular recognition involved in the antifungal action of this antibiotic family.

Caption: The calcium-dependent binding of pradimicin to D-mannoside residues on the fungal cell wall.

Structure-Activity Relationship: A Tale of Three Moieties

Systematic modification of the pradimicin scaffold has revealed critical insights into the structural requirements for antifungal activity. These studies have primarily focused on three key regions: the aglycone, the sugar moiety, and the amino acid side chain.

The Aglycone Core

The dihydrobenzo[α]naphthacenequinone aglycone is the foundational structure of the pradimicin family. Modifications at various positions have shown that the C-11 position is the most amenable to alteration without a significant loss of antifungal activity.[4] For instance, the 11-demethoxy derivative of pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of pradimicin T1, have demonstrated promising antifungal activity comparable to the parent compound, this compound.[4] Conversely, modifications at other positions on the aglycone often lead to a substantial decrease in or complete loss of activity.

The Essential Sugar Moiety

The sugar portion of the pradimicin molecule plays a crucial role in its biological function. Studies involving glycosidation of the aglycones and chemical transformations of natural pradimicins have highlighted the importance of the 5-O-(6-deoxy-β-D-sugar) for antifungal activity.[5] Derivatives with modifications such as 2'-epi, 3'-oxo, and 4'-deoxy sugars have been shown to retain activity against yeasts.[5] Furthermore, certain D-xylose-modified derivatives have exhibited activity comparable to that of this compound.[5] The stereospecific recognition of D-mannopyranoside is completely abolished upon removal of the C-5 disaccharide moiety, particularly the thomosamine unit, underscoring its critical role in target recognition.[6]

The Influence of the Amino Acid

The amino acid side chain also contributes significantly to the overall activity of pradimicins. A series of alanine-exchanged analogs of this compound were synthesized to investigate the impact of this moiety. The results indicated that all D-α-amino acid derivatives, with the exception of the D-proline analog, retained their antifungal activity.[7] This suggests a degree of tolerance for structural diversity at this position, provided the stereochemistry is maintained. Modifications at the C4'-position of the amino sugar have also been explored, with 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives retaining the antifungal activity of the parent compounds while showing improved water solubility.[8]

Quantitative Analysis of Antifungal Activity

The antifungal potency of various pradimicin derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro antifungal activity of selected pradimicin analogs against various fungal pathogens.

| Derivative | Fungal Species | MIC (µg/mL) | Reference |

| BMS-181184 | Candida spp. | ≤ 8 | [9] |

| Cryptococcus neoformans | ≤ 8 | [9] | |

| Aspergillus fumigatus | ≤ 8 | [9] | |

| Dermatophytes | ≤ 8 | [9] | |

| Aspergillus niger | ≥ 16 | [9] | |

| Aspergillus flavus | ≥ 16 | [9] | |

| Fusarium spp. | ≥ 16 | [9] | |

| This compound | Candida albicans | - | [10] |

| Cryptococcus neoformans | - | [10] | |

| Aspergillus fumigatus | - | [10] | |

| Pradimicin FS | Various Fungi | Equivalent to Pradimicin S | [11] |

| Pradimicin FA-1 | Various Fungi | Comparable to this compound | [12] |

| Pradimicin FA-2 | Various Fungi | Comparable to this compound | [12] |

| N,N-dimethylpradimicin FA-2 | Various Fungi | Superior to this compound | [13] |

Note: Specific MIC values for this compound, S, FA-1, and FA-2 were not consistently reported in the provided search results, but their activity was compared to other derivatives.

Experimental Protocols for Activity Assessment

The determination of the antifungal activity of pradimicin derivatives relies on standardized and reproducible experimental protocols. The following outlines the key methodologies cited in the literature.

In Vitro Antifungal Susceptibility Testing

The in vitro activity of pradimicin analogs is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using broth dilution or agar dilution methods.

Broth Macrodilution Method:

This method is a reference standard for antifungal susceptibility testing.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth macrodilution method.

Agar Dilution Method:

This method involves incorporating the antifungal agent into an agar medium.

-

Preparation of Agar Plates: Serial dilutions of the pradimicin derivative are incorporated into a suitable agar medium, such as Yeast Morphology Agar (YMA), buffered to a specific pH (e.g., 7.0).

-

Inoculation: A standardized fungal inoculum is applied to the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth on the agar surface.

In Vivo Efficacy Studies

The in vivo antifungal activity of pradimicins is evaluated in animal models of fungal infections.

-

Infection Model: Animals, typically mice or rabbits, are immunosuppressed and then infected with a pathogenic fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

-

Treatment: The animals are treated with the pradimicin derivative at various doses and routes of administration (e.g., intravenous, intraperitoneal).

-

Endpoint Assessment: Efficacy is determined by monitoring survival rates, reduction in fungal burden in target organs (e.g., kidneys, lungs), and other clinical parameters.

Future Directions and Conclusion

The pradimicin family of antibiotics represents a promising class of antifungal agents with a distinct mechanism of action that circumvents common resistance pathways. The structure-activity relationship studies summarized here provide a roadmap for the rational design of novel pradimicin derivatives with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity.

Key areas for future research include:

-

Targeted modifications of the C-11 position of the aglycone to optimize activity and solubility.

-

Exploration of novel sugar moieties to enhance binding affinity and specificity for fungal mannans.

-

In-depth investigation of the impact of various D-amino acid substitutions on both efficacy and safety.

-

Development of derivatives with improved water solubility to facilitate clinical administration.

By leveraging the wealth of SAR data and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of the pradimicin antibiotic family in the fight against life-threatening fungal infections.

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activities of alanine-exchanged analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pradimicins FS and FB, new pradimicin analogs: directed production, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New antifungal antibiotics pradimicins FA-1 and FA-2: D-serine analogs of pradimicins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Water-soluble pradimicin derivatives, synthesis and antifungal evaluation of N,N-dimethyl pradimicins - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Safety and Toxicity Profile of Pradimicin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early preclinical data on the toxicity and safety profile of Pradimicin A, an antifungal antibiotic with a unique mechanism of action. The information is compiled from publicly available scientific literature to assist researchers and drug development professionals in understanding the initial safety characteristics of this compound.

Executive Summary

This compound has demonstrated a promising early safety profile in preclinical studies. Key findings indicate a favorable therapeutic index with no major end-organ toxicity observed in initial animal models. The compound exhibits selective antifungal activity by targeting D-mannosides on the fungal cell wall, a mechanism that likely contributes to its limited off-target effects in mammalian systems. This guide presents the available quantitative toxicity data, details the experimental methodologies where accessible, and visualizes the proposed mechanism of action.

In Vivo Acute Toxicity

Acute toxicity studies in mice have been conducted to determine the median lethal dose (LD50) of this compound following a single administration. These studies are crucial for establishing the initial safety margin of the compound.

Quantitative Data

The following table summarizes the reported acute toxicity data for this compound in mice.

| Animal Model | Administration Route | LD50 Value | Citation |

| Mice | Intravenous (i.v.) | 120 mg/kg | [1] |

| Mice | Intramuscular (i.m.) | > 400 mg/kg | [1] |

Experimental Protocols

While detailed, step-by-step protocols for these specific studies are not fully available in the public domain, the general methodology for LD50 determination in rodents involves the administration of escalating single doses of the test substance to groups of animals. Key parameters of such a study would typically include:

-

Test Animals: Specific pathogen-free mice (the ICR strain has been mentioned in the context of this compound research) of a specified age and weight.[1]

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions with a standard diet and water ad libitum, following an acclimatization period.

-

Dose Administration: this compound, dissolved or suspended in a suitable vehicle, is administered as a single bolus via the intravenous or intramuscular route.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality, typically for a period of 14 days post-administration.

-

Data Analysis: The LD50 value is calculated using established statistical methods, such as the probit or Reed-Muench method.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for evaluating the direct effect of a compound on mammalian cells and for assessing its potential for causing cellular damage.

Quantitative Data

This compound has been evaluated for its cytotoxic effects against various mammalian cell lines. The available data are summarized below.

| Cell Lines | Concentration | Observation | Citation |

| Various cultured mammalian cells | 100 or 500 µg/mL | Non-cytotoxic | [1] |

| Human C8166 cells | EC50 of 2.6 µM | Cytotoxicity observed | [2] |

EC50 (50% effective concentration) in this context refers to the concentration that causes a 50% reduction in cell viability.

Experimental Protocols

Detailed protocols for the specific cytotoxicity assays performed on this compound are not extensively described in the available literature. However, a general workflow for such an assay would be as follows:

Figure 1. Generalized workflow for an in vitro cytotoxicity assay.

Preclinical Safety in Animal Models

Beyond acute toxicity, the safety of pradimicin derivatives has been assessed in more complex animal models, providing insights into potential end-organ toxicity.

Pradimicin Derivative BMS-181184 in Rabbits

A notable study investigated the pradimicin derivative BMS-181184 in a rabbit model of invasive pulmonary aspergillosis. Key safety findings from this study include:

-

Tolerability: The compound was well-tolerated at all tested dosing regimens.

-

Nephrotoxicity: No nephrotoxicity was observed in the BMS-181184-treated animals.

-

Hepatotoxicity: No elevations in hepatic transaminases were noted in any of the treatment groups.

These findings suggest a favorable safety profile for this pradimicin derivative in this specific animal model.

Mechanism of Action and Selective Toxicity

The antifungal activity of this compound is attributed to its unique mechanism of action, which is crucial for understanding its selective toxicity towards fungal cells over mammalian cells.

Figure 2. Proposed mechanism of action of this compound.

This compound binds to D-mannoside residues present in the mannoproteins of the fungal cell wall in a calcium-dependent manner. This interaction leads to the formation of a ternary complex, which is believed to disrupt the integrity of the fungal cell membrane, ultimately leading to cell death.[3] As mammalian cells lack a cell wall and the specific mannan structures targeted by this compound, this mechanism provides a basis for the compound's selective antifungal activity and its observed low toxicity towards mammalian cells in early preclinical studies.

Conclusion

The early preclinical data for this compound suggest a promising safety profile characterized by low acute toxicity in mice and a lack of significant cytotoxicity against mammalian cells at therapeutic concentrations. The selective, calcium-dependent binding to fungal cell wall mannans provides a strong rationale for its favorable therapeutic index. Further in-depth, repeated-dose toxicity studies and safety pharmacology assessments would be necessary to fully characterize the safety profile of this compound for potential clinical development.

References

Methodological & Application

Application Notes and Protocols for Pradimicin A Susceptibility Testing in Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin A is a member of the pradimicin family of antibiotics, which exhibit broad-spectrum antifungal activity. Its unique mechanism of action involves a calcium-dependent binding to D-mannoside residues on the surface of fungal cell walls, leading to the disruption of cell membrane integrity and subsequent cell death[1]. This novel mechanism makes it a compound of interest for the development of new antifungal therapies, particularly against opportunistic pathogens like Candida albicans.

These application notes provide a detailed protocol for determining the susceptibility of Candida albicans to this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document.

Mechanism of Action of this compound

This compound's antifungal effect is initiated by its binding to the terminal D-mannosides of mannoproteins on the C. albicans cell wall. This interaction is contingent on the presence of calcium ions (Ca²⁺), forming a ternary complex composed of the D-mannoside, this compound, and a calcium ion. The formation of this complex disrupts the fungal cell membrane's integrity, leading to leakage of intracellular components and ultimately, cell death[1]. This targeted action on the fungal cell wall and membrane provides a selective antifungal effect.

Caption: Mechanism of Action of this compound on the Candida albicans cell wall.

Experimental Protocols

This protocol is adapted from the CLSI M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Materials

-

This compound (powder)

-

Candida albicans isolates (including quality control strain C. albicans ATCC 90028)

-

Dimethyl sulfoxide (DMSO), sterile

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

3-(N-morpholino)propanesulfonic acid (MOPS)

-

Sterile, flat-bottom 96-well microtiter plates

-

Sterile water

-

Sterile 0.85% saline

-

Spectrophotometer

-

Incubator (35°C)

-

Micropipettes and sterile tips

Preparation of Media and Reagents

3.2.1. RPMI-1640 Medium Preparation

-

Prepare RPMI-1640 medium according to the manufacturer's instructions.

-

Buffer the medium with 0.165 M MOPS to a pH of 7.0.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store at 4°C.

Note on Calcium Concentration: Standard RPMI-1640 medium contains approximately 0.42 mM of calcium nitrate. While the activity of this compound is calcium-dependent, studies on the optimal calcium concentration for susceptibility testing are limited. The endogenous calcium level in RPMI-1640 is generally considered sufficient for the activity of many calcium-dependent compounds.

3.2.2. This compound Stock Solution

This compound has limited aqueous solubility.

-

Prepare a stock solution of this compound at 1.28 mg/mL in 100% DMSO.

-

Aliquot and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

-

Subculture C. albicans isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours to ensure purity and viability.

-

From a fresh culture, select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.

-

Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a working suspension of 1-5 x 10³ CFU/mL.

Broth Microdilution Assay

Caption: Experimental workflow for this compound MIC determination.

-

Prepare Drug Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve concentrations that are twice the final desired concentrations. A suggested range for this compound is from 64 µg/mL to 0.0625 µg/mL (final concentrations will be 32 µg/mL to 0.03125 µg/mL).

-

Dispense 100 µL of each 2x drug dilution into the appropriate wells of a 96-well microtiter plate.

-

Include a drug-free well (100 µL of RPMI-1640) as a positive growth control and an uninoculated well (200 µL of RPMI-1640) as a negative control/sterility check.

-

-

Inoculation:

-

Add 100 µL of the working inoculum suspension to each well, bringing the final volume to 200 µL. This results in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C for 24 to 48 hours.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the positive growth control. The MIC can be determined visually or by using a microplate reader at a wavelength of 530 nm.

-

Data Presentation

The results of the susceptibility testing should be recorded and presented in a clear and organized manner. Below are example tables for recording MIC data for clinical isolates and quality control strains.

Table 1: this compound MIC Distribution for Candida albicans Clinical Isolates

| Isolate ID | This compound MIC (µg/mL) |

| CA-001 | 4 |

| CA-002 | 8 |

| CA-003 | 4 |

| CA-004 | 2 |

| ... | ... |

Table 2: Quality Control Ranges for Antifungal Susceptibility Testing

| Quality Control Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |

| C. albicans ATCC 90028 | This compound | To be determined | |

| C. albicans ATCC 90028 | Amphotericin B | 0.25 - 1.0 | |

| C. albicans ATCC 90028 | Fluconazole | 0.25 - 1.0 | |

| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 1.0 | |

| C. parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 |

Note: Specific quality control ranges for this compound against standard QC strains have not been formally established. Laboratories should establish their own internal QC ranges based on repeated testing.

Signaling Pathways Involved in Cell Wall Stress Response

Disruption of the C. albicans cell wall and membrane by this compound is expected to activate the Cell Wall Integrity (CWI) signaling pathway. This is a crucial stress response mechanism that helps the fungus to repair cell wall damage and maintain cellular integrity. The CWI pathway is primarily mediated by a MAP kinase cascade.

Caption: Candida albicans Cell Wall Integrity (CWI) signaling pathway.

Upon membrane stress induced by this compound, cell surface sensors like Wsc1 and Mid2 activate the GTPase Rho1. Rho1, in turn, activates Protein Kinase C (Pkc1), initiating a phosphorylation cascade through the MAP kinases Bck1, Mkk2, and Mkc1. Activated Mkc1 translocates to the nucleus and activates transcription factors such as Rlm1 and the Swi4/Swi6 complex, leading to the expression of genes involved in cell wall synthesis and repair, including chitin synthases (CHS) and glucan synthases (FKS). This response is a protective mechanism against cell wall damage.

References

Application Notes and Protocols for the Synthesis of Novel Pradimicin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing novel Pradimicin A derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key processes. This compound, a potent antifungal agent, serves as a versatile scaffold for the development of new therapeutic agents with improved efficacy, solubility, and pharmacokinetic profiles.

Overview of Synthetic Strategies

The synthesis of novel this compound derivatives primarily focuses on modifications at three key positions of the molecule: the C4'-position of the aminosugar moiety, the C-11 position of the aglycone, and the D-alanine residue. These modifications aim to enhance the antifungal activity, improve water solubility, and elucidate the structure-activity relationships (SAR) of this class of compounds.

A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Modification at the C4'-Position of the Aminosugar

Modifications at the C4'-amino group of the sugar moiety have been shown to significantly impact the water solubility and antifungal activity of this compound. Synthesized derivatives include N-alkyl and N-acyl compounds.

Synthesis of 4'-N-Acyl this compound Derivatives

The synthesis of 4'-N-acyl derivatives involves a two-step process: trimethylsilylation of the hydroxyl groups of this compound, followed by condensation with an appropriate acylating agent.[1]

Experimental Protocol:

-

Trimethylsilylation:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dry pyridine).

-

Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), dropwise at room temperature.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess silylating agent under reduced pressure to obtain the persilylated this compound.

-

-

Acylation:

-

Dissolve the persilylated this compound in a dry aprotic solvent (e.g., dichloromethane).

-

Add the desired acylating agent (e.g., an acid chloride or anhydride) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction by adding a few drops of methanol.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to yield the 4'-N-acyl this compound derivative.

-

Modification of the Aglycone at the C-11 Position

The C-11 position of the this compound aglycone has been identified as a site that can be modified without a significant loss of antifungal activity.[2] Modifications at this position, such as O-alkylation, can lead to derivatives with comparable or enhanced potency.

Synthesis of 11-O-Alkyl Pradimicin Derivatives

The synthesis of 11-O-alkyl derivatives can be achieved from an 11-hydroxy precursor, which can be obtained through microbial modification of this compound.[3]

Experimental Protocol:

-

Preparation of 11-Hydroxy this compound:

-

Utilize a pradimicin-nonproducing mutant of Actinomadura verrucosospora subsp. neohibisca capable of 11-O-demethylation.[3]

-

Culture the mutant strain in a suitable fermentation medium containing this compound.

-

Extract and purify the 11-hydroxy this compound from the culture broth.

-

-

O-Alkylation:

-

Dissolve the 11-hydroxy this compound in a polar aprotic solvent (e.g., DMF).

-

Add a suitable base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.

-

Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction at room temperature for 6-12 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by preparative HPLC to obtain the 11-O-alkyl this compound derivative.

-

Alanine-Exchanged Analogs

Replacing the D-alanine moiety of this compound with other D-amino acids has been explored to investigate the role of the amino acid side chain in antifungal activity.[4]

Synthesis of Alanine-Exchanged Pradimicin Analogs

The synthesis of these analogs involves the coupling of 4'-N-Cbz-pradimic acid with the desired amino acid, followed by deprotection.[4][5]

Experimental Protocol:

-

Preparation of 4'-N-Cbz-Pradimic Acid:

-

Protect the 4'-amino group of this compound with a benzyloxycarbonyl (Cbz) group using standard procedures.

-

Hydrolyze the D-alanine moiety under acidic conditions to yield 4'-N-Cbz-pradimic acid.

-

-

Coupling Reaction:

-

Dissolve 4'-N-Cbz-pradimic acid and the desired D-amino acid methyl ester in a suitable solvent (e.g., DMF).

-

Add a coupling agent (e.g., DCC or HATU) and a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Deprotection:

-

Remove the Cbz protecting group by catalytic hydrogenation (e.g., using Pd/C and H2 gas).

-

Hydrolyze the methyl ester under basic conditions.

-

Purify the final product by preparative HPLC.

-

Mechanism of Action: Ternary Complex Formation

The antifungal activity of this compound and its derivatives is attributed to their ability to form a ternary complex with D-mannoside residues on the fungal cell surface and calcium ions.[6] This complex disrupts the fungal cell membrane integrity, leading to cell death.[1]

The formation of this complex is a sequential process:

Caption: Sequential formation of the Pradimicin-Calcium-Mannoside ternary complex.

Initially, two molecules of this compound form a complex with a calcium ion.[5] This binary complex then binds to two molecules of D-mannose with high affinity, followed by the binding of two additional mannose molecules with lower affinity, resulting in a [Pradimicin₂-Ca²⁺-(Mannose)₄] complex.[5]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of this compound and some of its derivatives against key fungal pathogens.

Table 1: In vitro Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 0.5 - 4 | [7] |

| Candida rugosa | 4 | [7] |

| Cryptococcus neoformans | 1 - 8 | [6] |

| Aspergillus fumigatus | 2 - 8 | [6] |

Table 2: In vitro Antifungal Activity of this compound Derivatives

| Derivative | Modification | Fungal Species | MIC (µg/mL) | Reference |

| BMS-181184 | Water-soluble derivative | Candida spp. | ≤ 8 | [6] |

| BMS-181184 | Water-soluble derivative | Cryptococcus neoformans | ≤ 8 | [6] |

| BMS-181184 | Water-soluble derivative | Aspergillus fumigatus | ≤ 8 | [6] |

| 4'-N-formyl | C4'-Acyl | Candida albicans | 1.56 | [1] |

| 11-O-ethyl (from Pradimicin T1) | C-11 Alkyl | Candida albicans | 3.13 | [2] |

| D-Serine analog | Alanine-exchanged | Candida albicans | 6.25 | [4] |

Conclusion

The synthetic methodologies described provide a robust framework for the generation of novel this compound derivatives. Modifications at the C4'-position, C-11 position, and the D-alanine moiety offer promising avenues for the development of new antifungal agents with improved properties. The quantitative data and understanding of the mechanism of action will further guide the rational design of future this compound-based therapeutics. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into this important class of natural products.

References

- 1. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial modification of pradimicins at C-11 leading to 11-O-demethyl- and 11-O-L-xylosylpradimicins A and FA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activities of alanine-exchanged analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Pradimicin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pradimicin A is a member of the pradimicin family of antibiotics, known for its potent antifungal and antiviral activities.[1] Produced by fermentation of actinomycetes such as Actinomadura hibisca, crude extracts contain a complex mixture of this compound and its analogs, as well as other metabolites.[1][2] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the high-resolution purification of this compound from these complex mixtures, enabling the acquisition of highly pure material required for research, preclinical, and clinical studies.

This application note provides detailed protocols for the analytical and preparative purification of this compound using reversed-phase HPLC (RP-HPLC). The methods described are designed to offer a robust starting point for researchers to achieve high purity and yield of this compound.

Principle of Reversed-Phase HPLC for this compound Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately polar molecule, will interact with the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the hydrophobicity of the mobile phase increases, leading to the elution of this compound from the column. Its various analogs and other impurities, having different polarities, will elute at different times, thus achieving separation.

Experimental Protocols

Sample Preparation from Fermentation Broth

Effective sample preparation is crucial to protect the HPLC column and achieve optimal separation. The following is a general protocol for extracting this compound from a fermentation broth of Actinomadura hibisca.

Materials:

-

Fermentation broth of Actinomadura hibisca

-

Ethyl acetate (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]

-

Methanol

-

Water (HPLC grade)

-

0.22 µm syringe filters

Protocol:

-

Solvent Extraction:

-

Adjust the pH of the fermentation broth to ~7.0.

-

Extract the broth with an equal volume of ethyl acetate three times.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator.

-

-

Solid Phase Extraction (SPE) Cleanup: [2]

-

Condition an SPE cartridge by washing with methanol followed by water.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute this compound with methanol.

-

Evaporate the methanol to dryness.

-

-

Final Preparation:

-

Reconstitute the dried, SPE-purified extract in the initial mobile phase for HPLC injection.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Analytical HPLC Method

This method is suitable for assessing the purity of this compound fractions and for initial method development.

Table 1: Analytical HPLC Parameters

| Parameter | Specification |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate and 0.1% Acetic Acid |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Table 2: Example Analytical Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 25 | 50 | 50 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 36 | 90 | 10 |

| 45 | 90 | 10 |

Preparative HPLC Method

This method is designed to purify larger quantities of this compound. The conditions are scaled up from the analytical method.

Table 3: Preparative HPLC Parameters

| Parameter | Specification |

| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | See Table 4 |

| Flow Rate | 20 mL/min |

| Injection Volume | 1 - 5 mL (depending on sample concentration) |

| Detection | UV at 280 nm |

| Column Temperature | Ambient |

| Fraction Collection | Peak-based collection triggered by UV signal |

Table 4: Example Preparative Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 5 | 90 | 10 |

| 45 | 50 | 50 |

| 50 | 10 | 90 |

| 55 | 10 | 90 |

| 56 | 90 | 10 |

| 65 | 90 | 10 |

Data Presentation

The following table summarizes expected outcomes for the purification of this compound. Note that actual values may vary depending on the initial purity of the crude extract and the specific chromatographic conditions used.

Table 5: Illustrative Purification Summary for this compound

| Purification Stage | Total Amount (mg) | Purity of this compound (%) | Yield of this compound (%) |

| Crude Extract (Post-SPE) | 500 | ~40 | 100 |

| Pooled Preparative HPLC Fractions | 180 | >98 | ~90 |

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Key differences between analytical and preparative HPLC.

References

- 1. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and identification of pradimicin analogs from Actinomadura hibisca using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Spectrophotometric Analysis of Pradimicin A-Mannose Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin A (PRM-A) is a non-peptidic antibiotic belonging to the benzo[a]naphthacenequinone class of natural products.[1][2][3] It exhibits potent antifungal and antiviral activity, which is attributed to its unique lectin-like ability to specifically recognize and bind D-mannose residues on the surface of fungal and viral pathogens.[1][3][4] This binding is dependent on the presence of calcium ions (Ca²⁺), leading to the formation of a ternary complex.[1][4][5] This interaction disrupts the integrity of the pathogen's cell membrane, ultimately leading to cell death.[1] Spectrophotometry is a valuable technique to study the formation of this complex, providing insights into the binding mechanism, stoichiometry, and affinity. These application notes provide a detailed protocol for the spectrophotometric analysis of the this compound-mannose interaction.

Principle

The formation of the this compound-mannose-calcium ternary complex can be monitored by UV-Visible spectrophotometry. The electronic absorption spectrum of this compound is sensitive to its local environment and aggregation state. The binding of Ca²⁺ and subsequently mannose induces conformational changes and alterations in the electronic structure of the this compound molecule, resulting in measurable changes in the absorbance spectrum.[6][7][8] These spectral shifts, which can be hypochromic (decrease in absorbance) or hyperchromic/bathochromic (increase in absorbance and shift to a longer wavelength), can be used to characterize the binding events.[6][7][8]

Data Presentation

Table 1: Stoichiometry and Binding Affinity of Pradimicin Complexes

| Complex Component | Molar Ratio (PRM:Component) | Reported Affinity/Concentration for Half-Maximal Effect | Reference |

| Calcium (Ca²⁺) | 2:1 | K_D for Ca²⁺·Pm₂ complex: ~15 µM x [Pm]_T | [6][8] |

| Methyl α-D-mannopyranoside | 2:4 (PRM:Mannose) | ~10 mM | [6] |

| Mannobiose derivatives | Not explicitly stated | ~10 mM | [6] |

| Mannotriose derivative | Not explicitly stated | ~1.5 mM | [6] |

Note: The binding of mannosides to the this compound-Ca²⁺ complex does not follow a simple binding isotherm, suggesting a multi-step interaction.[6]

Table 2: Spectrophotometric Changes Upon Complex Formation

| Binding Event | Observed Spectral Change | Wavelength Range (nm) | Wavelength Shift (nm) | Reference |

| This compound + Ca²⁺ | Hypochromic effect (absorbance decrease) | 200 - 700 | Not applicable | [6][7][8] |

| [PRM-A₂/Ca²⁺] + D-mannopyranoside | Hyperchromic and Bathochromic effects | Visible region | ~8 nm shift per binding phase (total ~16 nm) | [9] |

Experimental Protocols

Materials and Reagents

-

This compound (or a water-soluble derivative like BMY-28864)

-

D-Mannose (or other mannoside derivatives)

-

Calcium Chloride (CaCl₂) solution (e.g., 1 M, metal-free)

-

Buffer solution: 50 mM MOPS, pH 7.0

-

High-purity water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Protocol 1: Analysis of this compound and Ca²⁺ Interaction

-

Preparation of this compound Solution: Prepare a stock solution of this compound in the buffer (e.g., 15.6 µM in 50 mM MOPS, pH 7.0).

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-700 nm. Use the buffer solution as a blank.

-

Initial Spectrum: Record the absorption spectrum of the this compound solution alone.

-

Titration with Ca²⁺:

-

Place the this compound solution in the sample cuvette.

-

Place the buffer in the reference cuvette.

-

Add small, precise aliquots of the CaCl₂ solution to both the sample and reference cuvettes to achieve final concentrations ranging from µM to mM levels (e.g., 0.001, 0.01, 0.1, 1.0, and 10 mM).[7]

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-

Record the absorption spectrum.

-

-